molecular formula C10H15N3O2 B13353885 Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate

Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate

Cat. No.: B13353885
M. Wt: 209.24 g/mol
InChI Key: PQQXDXBPTTTYPX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate (CAS: 1355740-34-9) is a heterocyclic compound featuring a fused pyrroloimidazole core linked to an amino-acetate ester moiety. Its molecular formula is C₁₀H₁₅N₃O₂, with a molecular weight of 209.24 g/mol . The hydrochloride salt form (CAS: 2407965-03-9) has a molecular weight of 245.71 g/mol . This compound is synthesized via reactions involving 2-aminoimidazole derivatives, aldehydes, and ethyl cyanoacetate under reflux conditions . Key applications include its use as an intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity and structural complexity.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate

InChI

InChI=1S/C10H15N3O2/c1-2-15-10(14)8(11)9-7-4-3-5-13(7)6-12-9/h6,8H,2-5,11H2,1H3

InChI Key

PQQXDXBPTTTYPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C2CCCN2C=N1)N

Origin of Product

United States

Preparation Methods

Three-Component Condensation with Meldrum’s Acid

A pivotal method involves the reaction of 2-amino-4-arylimidazoles, aromatic aldehydes, and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This uncatalyzed Knoevenagel–Michael cascade forms bicyclic intermediates, which are subsequently functionalized.

Procedure :

  • Equimolar amounts of 2-amino-4-arylimidazole, aldehyde, and Meldrum’s acid are refluxed in 2-propanol for 3–5 minutes.
  • The intermediate adduct undergoes cyclization under acidic conditions (e.g., trifluoroacetic acid) to yield pyrrolo[1,2-c]imidazol-5-ones.
  • Post-cyclization hydrolysis introduces the acetamide moiety, followed by esterification with ethanol to form the ethyl ester.

Key Data :

Starting Material Reaction Time Yield Product Structure
2-Amino-4-phenylimidazole 5 min 77% 6-Hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one derivative

Cyclocondensation with Ethyl 2-Cyanoacetate

Ethyl 2-cyanoacetate serves as a methylene-active component in one-pot syntheses. This method avoids competitive azomethine formation by using excess aldehyde.

Procedure :

  • 2-Aminoimidazole reacts with two equivalents of aromatic aldehyde and ethyl 2-cyanoacetate in refluxing 2-propanol.
  • The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization.

Spectroscopic Validation :

  • 1H NMR : A singlet at δ 5.26–5.36 ppm confirms the methine proton (C7H) of the pyrroloimidazole core.
  • Disappearance of the NH2 singlet (δ 5.17–5.26 ppm) and emergence of a C5–NH2 signal (δ 7.55–7.63 ppm) verify cyclization.

Microwave-Assisted Cyclization

Microwave irradiation accelerates the synthesis of functionalized derivatives, enhancing yields and reducing reaction times.

Example :

  • 3-Hydroxy-L-proline reacts with aryl 1,2-diketones and ammonium acetate under microwave conditions to form 6-hydroxypyrrolo[1,2-c]imidazoles.
  • Subsequent esterification with ethyl chloroacetate introduces the ethyl 2-aminoacetate side chain.

Conditions :

Parameter Value
Temperature 150°C
Irradiation Time 20 min
Yield 80–92%

Enantioselective Hydroacylation with N-Heterocyclic Carbene Catalysts

Chiral NHC catalysts enable asymmetric synthesis of pyrroloimidazole derivatives, critical for accessing enantiomerically pure targets.

Procedure :

  • N-Allylimidazole-2-carboxaldehydes undergo hydroacylation catalyzed by chiral NHCs (e.g., C2 ).
  • The resulting 5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-ones are converted to ethyl esters via nucleophilic acyl substitution.

Performance Metrics :

Catalyst Yield (%) ee (%)
C2 81–98 67–79

Functionalization via Silylation and Amination

A four-step sequence involving silylation, imidate formation, amination, and cyclization constructs the bicyclic core with precise stereochemistry.

Steps :

  • Silylation of 4-hydroxypyrrolidin-2-one with chlorotrimethylsilane.
  • Conversion to cyclic imidate using Meerwein’s reagent (Et3O+BF4−).
  • Amination with aminoacetaldehyde dimethyl acetal.
  • Acid-catalyzed cyclization to form the pyrroloimidazole scaffold.

Yield Optimization :

  • Silylation: >90%
  • Cyclization: 75–85%

One-Pot Cascade Reactions

A base-promoted cascade of propargylamide addition and cyclization with trimethylsilyl cyanide generates 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-6-carbonitriles, which are hydrolyzed to acetates.

Advantages :

  • No intermediate isolation required.
  • High atom economy (85–90%).

Summary of Key Routes

Method Key Reagents Yield Range Complexity
Three-Component Condensation Meldrum’s acid, aldehydes 70–85% Moderate
Microwave Cyclization 3-Hydroxy-L-proline, diketones 80–92% High
Enantioselective Hydroacylation NHC catalysts, allylimidazoles 81–98% Very High
Silylation-Amination Chlorotrimethylsilane, aminoacetal 75–85% High

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction enhances solubility and provides intermediates for further functionalization:

Reaction Conditions Product Application Reference
1M HCl, reflux (2–4 hrs)2-Amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetic acidPrecursor for amide coupling
NaOH (aq.), ethanol, 60°C (3 hrs)Sodium salt of the carboxylic acidImproved bioavailability in formulations

Amino Group Reactivity

The primary amino group participates in nucleophilic and condensation reactions, enabling structural diversification:

Salt Formation

Reaction with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity and stability:

  • Reagent : HCl (g) in diethyl ether

  • Product : Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride (CAS 2407965-03-9)

  • Yield : >95% (confirmed by NMR and LC-MS)

Acylation

The amino group reacts with acyl chlorides to form amide derivatives:

  • Example : Reaction with acetyl chloride in THF at 0°C yields N-acetylated product.

  • Application : Prodrug development for enhanced pharmacokinetics .

Pyrroloimidazole Ring Modifications

The fused heterocyclic ring system undergoes selective transformations:

Reductive Functionalization

Controlled reduction with NaBH4 or catalytic hydrogenation modifies ring saturation:

Reagent Conditions Product Biological Relevance
NaBH4, DMF25°C, 12 hrsTetrahydro-pyrroloimidazole derivativeImproved metabolic stability
H2 (1 atm), Pd/CEthanol, 50°CPartially saturated pyrroloimidazoleAntimicrobial activity screening

Source:

Electrophilic Substitution

The imidazole nitrogen participates in alkylation or arylation reactions:

  • Example : Reaction with methyl iodide in MeCN yields N-methylated derivatives, altering electronic properties for target binding .

Condensation and Cyclization Reactions

The compound serves as a building block in multicomponent reactions:

Schiff Base Formation

Reaction with aromatic aldehydes generates imine-linked hybrids:

  • Conditions : Benzaldehyde, ethanol, acetic acid (cat.), 24 hrs

  • Product : 2-(Arylideneamino)-pyrroloimidazole acetate

  • Application : Antimicrobial agent development .

Intramolecular Cyclization

Heating in acidic media induces cyclization to form polycyclic systems:

  • Example : Treatment with POCl3 yields tricyclic derivatives via pyrrole ring closure .

Cross-Coupling Reactions

The heterocyclic core participates in Pd-catalyzed couplings for structural elaboration:

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh3)4Arylboronic acids2-Aryl-pyrroloimidazole derivatives
SonogashiraPdCl2(PPh3)2, CuITerminal alkynesAlkynyl-functionalized analogs

These reactions enable precise modifications for structure-activity relationship (SAR) studies .

Comparative Reactivity Table

Key reactions and their outcomes:

Reaction Type Conditions Key Product Feature Yield Range
Ester hydrolysisAcidic or basic hydrolysisCarboxylic acid derivative70–85%
N-AcylationAcyl chloride, baseAmide-functionalized analog60–92%
Reductive aminationNaBH3CN, RCHOSecondary amine derivatives45–78%
Heck couplingPd(OAc)2, ligandAlkenyl-substituted pyrroloimidazole55–80%

Data synthesized from

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrroloimidazole Family

Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate (CAS: 869113-97-3)
  • Molecular Formula : C₁₀H₁₄N₂O₂
  • Key Differences: Lacks the amino group at the α-position of the acetate ester, reducing hydrogen-bonding capacity and altering solubility .
  • Applications : Primarily used in organic synthesis as a building block for more complex heterocycles.
5-Oxo-7-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium Trifluoroacetate
  • Synthesis : Derived from cyclization reactions involving trifluoroacetic acid (TFA) and aryl-substituted intermediates .
  • Key Differences : Incorporates a ketone group at position 5 and a trifluoroacetate counterion, enhancing stability but reducing bioavailability compared to the ethyl ester derivative.
  • Physical Properties : Melting point 222–224°C ; exhibits strong NH₃⁺ and COO⁻ IR absorption .
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonyl Chloride
  • Synthesis : Generated via sulfonation of 2-(benzylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole using DCDMH .
  • Key Differences : The sulfonyl chloride group introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions. Structural isomerism (pyrrolo[1,2-a] vs. [1,2-c] imidazole) alters ring strain and electronic properties.

Functional Analogues in Other Heterocyclic Systems

5-(Methylsulfanyl)-10,11-dihydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one (Compound 107)
  • Structure: Combines imidazole, thiopyran, and thienopyrimidine rings .
  • Applications : Investigated for antimicrobial activity due to its extended conjugated system.
(S)-N-((R)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide
  • Molecular Formula : C₁₉H₂₂N₆O
  • Key Differences : The carboxamide linkage and triazole substituent enhance binding affinity to biological targets, such as NLRP3 inflammasome inhibitors .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Melting Point (°C) Applications
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate C₁₀H₁₅N₃O₂ 209.24 1355740-34-9 Amino, acetate ester N/A Pharmaceutical intermediates
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate C₁₀H₁₄N₂O₂ 194.23 869113-97-3 Acetate ester N/A Organic synthesis building block
5-Oxo-7-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium TFA C₁₈H₁₈F₃N₃O₂ 377.35 N/A Ketone, trifluoroacetate 222–224 Bioactive compound research
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride C₇H₉ClN₂O₂S 220.68 N/A Sulfonyl chloride N/A Electrophilic reagent

Research Findings and Implications

  • Reactivity: The amino-acetate ester group in the target compound enables diverse functionalization, such as amidation or hydrolysis, contrasting with sulfonyl chloride analogues optimized for electrophilic reactions .
  • Solubility : Hydrochloride salt forms (e.g., CAS: 2407965-03-9) exhibit improved aqueous solubility compared to neutral derivatives, critical for drug formulation .
  • Biological Activity: Pyrroloimidazole derivatives with electron-withdrawing groups (e.g., sulfonyl chloride) show enhanced inhibitory effects on inflammatory pathways, whereas amino-ester derivatives are explored for CNS permeability due to their balanced logP values .

Biological Activity

Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₅N₃O₂ with a molecular weight of approximately 209.25 g/mol. The compound features a bicyclic structure that includes a pyrrolo[1,2-c]imidazole moiety, which is known for its diverse biological activities.

Property Value
Molecular FormulaC₁₀H₁₅N₃O₂
Molecular Weight209.25 g/mol
CAS Number2407965-02-8
Unique Structural FeaturesContains an amino group and a pyrrolo-imidazole core

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This compound may act as an enzyme inhibitor or modulate receptor functions through binding to active or allosteric sites. Such interactions can influence downstream signaling pathways, leading to therapeutic effects in various disease models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrrolo[1,2-c]imidazole structure. For instance, derivatives have shown promising results in inhibiting renal cell carcinoma (RCC) cell lines (A498 and 786-O), with some compounds exhibiting IC50 values in the low micromolar range. The presence of specific substituents on the imidazole and pyrrole rings appears crucial for enhancing cytotoxicity against cancer cells .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro assays have demonstrated significant inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for related compounds have been reported to be comparable to established anti-inflammatory drugs like celecoxib .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

  • Amino Group : The presence of the amino group may enhance solubility and reactivity.
  • Pyrrole and Imidazole Rings : Variations in these rings can lead to different biological profiles, affecting potency and selectivity against specific targets.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating various pyrroloimidazole derivatives found that certain modifications significantly improved anticancer activity against RCC cell lines. Compounds with phenyl groups in the imidazole ring exhibited enhanced potency .
  • Inflammation Models : In animal models of inflammation using carrageenan-induced paw edema, derivatives similar to this compound showed effective reduction in edema comparable to indomethacin .
  • Inhibition Studies : Compounds derived from this class have been shown to inhibit iNOS and COX-2 mRNA expressions significantly more than standard treatments in experimental setups .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate?

A multi-step synthesis involving cyclization and functionalization is commonly employed. For example, iodination of the pyrroloimidazole core (e.g., using N-iodosuccinimide in acetonitrile at 0°C) followed by coupling with ethyl 2-aminoacetate derivatives can yield the target compound. Purification via silica gel chromatography (e.g., 4–40% EtOAc/hexanes) is critical for isolating intermediates . Low yields (~19%) in iodination steps highlight the need for optimization (e.g., reaction time, stoichiometry) .

Q. Key Reaction Parameters

StepReagents/ConditionsYield
IodinationN-Iodosuccinimide, 0°C → RT, 12 h19%
PurificationSilica gel (EtOAc/hexanes)N/A

Q. How can the structural integrity of this compound be validated?

Combined analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for pyrroloimidazole protons (e.g., δ 7.03 ppm for aromatic H, δ 3.89 ppm for CH2 groups) .
  • Liquid Chromatography-Mass Spectrometry (LCMS): Confirm molecular ion peaks (e.g., m/z 235 [M+H]+ for intermediates) .
  • Single-Crystal X-ray Diffraction: Resolve stereochemistry using SHELX refinement (e.g., SHELXL for small-molecule structures) .

Advanced Research Questions

Q. What strategies enable enantiomeric resolution of this compound for chiral applications?

Chiral auxiliaries or catalysts (e.g., (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate) can induce enantioselectivity in coupling reactions. Kinetic resolution via chiral catalysts (e.g., (S)-7-cyclohexyl-pyrroloimidazole derivatives) achieves high enantiomeric excess (>90%) for structurally related compounds . Dynamic kinetic resolution (DKR) under hydrogenation conditions (e.g., Pd/C, H2) may further enhance stereocontrol .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core Modifications: Replace the pyrroloimidazole scaffold with triazole or thiopyrano groups to assess necroptosis inhibition (e.g., IC50 comparisons) .
  • Functional Group Variations: Introduce sulfonyl chlorides or ester groups to modulate reactivity and bioavailability .
  • Biological Assays: Test derivatives in necroptosis models (e.g., HT-29 cells) and quantify inhibition using TNF-α-induced cell death assays .

Q. Example SAR Table

DerivativeModificationBiological Activity (IC50)
Parent CompoundNone1.2 µM
Triazole AnalogPyrrolo[1,2-b]triazole core0.8 µM
Sulfonyl Chloride-SO2Cl at position 2Inactive

Q. What challenges arise in optimizing synthetic yields, and how can they be mitigated?

Low yields (e.g., 19% in iodination) stem from side reactions (e.g., over-iodination) or poor solubility. Strategies include:

  • Temperature Control: Strict adherence to 0°C conditions for electrophilic substitutions .
  • Catalyst Screening: Test alternative catalysts (e.g., CBr4 for cyclization) to improve atom economy .
  • Solvent Optimization: Replace acetonitrile with DMSO or toluene to enhance intermediate stability .

Q. How does this compound compare to structurally related pharmacophores like osilodrostat?

While osilodrostat (4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate) shares the pyrroloimidazole core, its benzonitrile group and phosphate salt form enhance solubility and target binding (e.g., cortisol synthase inhibition). In contrast, the ethyl ester group in the query compound may favor metabolic stability or prodrug applications .

Q. What computational methods support the design of derivatives with improved activity?

  • Molecular Docking: Map interactions with target proteins (e.g., NLRP3 inflammasome) using AutoDock Vina .
  • DFT Calculations: Optimize transition states for stereoselective reactions (e.g., B3LYP/6-31G* level) .

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